Triisobutylphosphine sulfide
Overview
Description
Triisobutylphosphine sulfide is an organic phosphorus-sulfur compound with the chemical formula C₁₂H₂₇PS . It is a colorless liquid with a pungent odor and is known for its solubility in various organic solvents such as alcohols and ethers . This compound is used in various chemical processes, including as a ligand in coordination chemistry and as a reagent in organic synthesis .
Mechanism of Action
Triisobutylphosphine sulfide, also known as Triisobutylphosphine sulphide or Phosphine sulfide, tris(2-methylpropyl)-, is an organic phosphorus sulfur compound . This compound has a variety of applications, particularly in the field of chemistry .
Target of Action
This compound primarily targets transition metal halides . It acts as a ligand, forming complexes with these transition metals .
Mode of Action
The compound interacts with its targets by coordinating with the transition metal halides to form respective complexes . This interaction results in changes in the chemical properties of the transition metal halides .
Biochemical Pathways
This compound affects various biochemical pathways. It is used as a catalyst, reducing agent, and oxidizing agent in organic synthesis . In polymerization reactions, it can act as a chain transfer agent .
Pharmacokinetics
It is known that the compound has good solubility and can dissolve in many organic solvents, such as alcohols and ethers .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the reaction. As a catalyst, it can speed up reactions. As a reducing or oxidizing agent, it can facilitate the addition or removal of electrons in a reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is known to degrade easily and can turn yellow, indicating poor stability . It is also sensitive to strong oxidizing agents and acidic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisobutylphosphine sulfide can be synthesized through a two-step process:
Formation of Triisobutylphosphine: The first step involves the reaction of 1-bromo-2-methylpropane with magnesium and phosphorus trichloride in the presence of benzene as a solvent and nitrogen as a protective gas.
Industrial Production Methods
The industrial production of triisobutylphosphine sulphide follows similar synthetic routes but is optimized for higher yields and safety. The process involves the use of large-scale reactors and controlled environments to ensure consistent product quality and safety .
Chemical Reactions Analysis
Types of Reactions
Triisobutylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphine sulphides.
Scientific Research Applications
Triisobutylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It is used in biochemical research for its ability to interact with biological molecules.
Industry: It is used as a catalyst, reducing agent, and chain transfer agent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Tri-n-butylphosphine sulphide
- Triethylphosphine sulphide
- Triphenylphosphine sulphide
Uniqueness
Triisobutylphosphine sulfide is unique due to its branched isobutyl groups, which provide steric hindrance and influence its reactivity and solubility compared to other phosphine sulphides . This makes it particularly useful in specific applications where such properties are advantageous .
Properties
IUPAC Name |
tris(2-methylpropyl)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27PS/c1-10(2)7-13(14,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRLZCWBOJMFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=S)(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890567 | |
Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3982-87-4 | |
Record name | Cyanex 471X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3982-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3982-87-4 | |
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Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisobutylphosphine sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.475 | |
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Record name | Triisobutylphosphine sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AW9L5CH6 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triisobutylphosphine sulfide acts as a soft donor ligand, preferentially coordinating with soft metal ions like silver(I), mercury(II), and palladium(II) through its sulfur atom. This interaction forms stable metal complexes, facilitating their extraction from aqueous solutions into an organic phase containing TIBPS [, , , ]. This selectivity makes it valuable in separating precious metals from complex mixtures.
A: The metal complexes formed with this compound can be easily stripped from the organic phase using various stripping agents like thiourea solutions or sodium thiocyanate. This allows for the recovery of the extracted metal and regeneration of the extractant for further use [, , ].
A:- Molecular Formula: C12H27PS- Molecular Weight: 234.39 g/mol- Spectroscopic Data: - IR: Characteristic P=S stretching vibration observed. [] - 31P NMR: A distinct chemical shift characteristic of phosphine sulfides is observed. [] - GC-MS: Used to confirm the identity and purity of the synthesized compound. []
A: Research shows that this compound solutions in xylene, initially diluted to 5.0 mmol/L, maintain their palladium(II) extraction efficiency even after exposure to gamma radiation doses below 104 Gy. This stability makes it a promising candidate for applications involving radioactive materials [, ].
A: The choice of organic solvent significantly influences silver extraction using this compound. Research indicates that extraction efficiency decreases in the order: octanol > decane > chloroform > toluene. This difference is attributed to the varying solvation capabilities of these solvents for the extracted metal complex [].
ANone: Currently, there are no reports on this compound being used as a catalyst. Its primary application, based on available research, lies in metal extraction and separation processes.
A: While some research uses computational methods to understand the interaction of this compound with phenols in the context of solvent extraction [], in-depth computational studies focusing on its metal complexation and extraction mechanisms are limited in the provided literature.
ANone: There is limited information regarding the SAR of this compound in the provided research papers. Future studies exploring the impact of structural modifications on its extraction properties would be valuable.
ANone: Specific guidelines and regulations concerning the safe handling and disposal of this compound are not detailed in the provided research papers. Adhering to best practices for handling chemicals and consulting relevant safety data sheets is crucial.
A: Yes, several alternative extractants exist, each with its selectivity and efficiency. Some examples include:* Other Trialkylphosphine Sulfides: Trioctylphosphine sulfide (TOPS) shows similar extraction behavior to TIBPS, particularly for mercury(II) [].* Dithiophosphinates: The disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid exhibits a higher extraction efficiency for silver than TIBPS from hydrochloric acid solutions [].* Thio-based Extractants: Compounds like 1,2-bis(tert-hexylthio)ethane (t-BHTE) and dihexyl sulfide (DHS) have been investigated for palladium(II) extraction [].* Other Extractants: Depending on the specific metal and matrix, other extractants like alpha benzoin oxime, dioctylsulfide, and dioctylsulfoxide can be employed [].
A: Key resources include:* Analytical Techniques: Spectroscopic methods like IR, 31P NMR, and GC-MS are crucial for structural characterization and purity assessment [].* Separation Techniques: Access to liquid-liquid extraction equipment, supported liquid membrane systems, and potentially extraction chromatographic setups are essential for studying its extraction capabilities [, , , ].* Computational Tools: Molecular modeling software can aid in understanding the interaction of this compound with metal ions and the underlying extraction mechanisms.
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